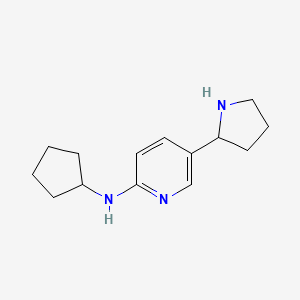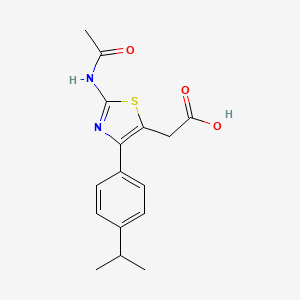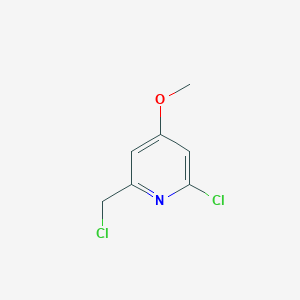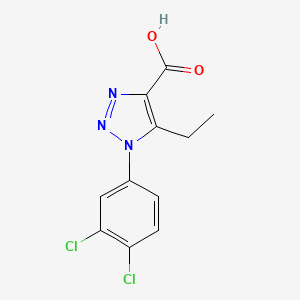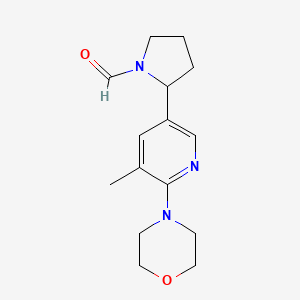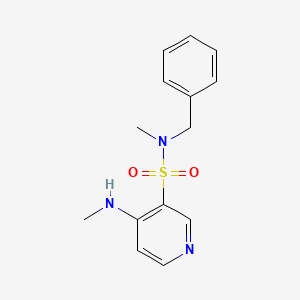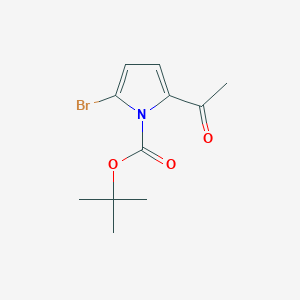
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(5-nitro-3-(trifluorométhyl)-1H-pyrazol-1-yl)propanoïque est un composé organique caractérisé par la présence d’un groupe nitro, d’un groupe trifluorométhyl et d’un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(5-nitro-3-(trifluorométhyl)-1H-pyrazol-1-yl)propanoïque implique généralement la nitration d’un composé précurseur suivie de l’introduction du groupe trifluorométhyl. Une méthode courante implique la nitration d’un dérivé de pyrazole en utilisant de l’acide nitrique et de l’acide sulfurique dans des conditions de température contrôlées. Le groupe trifluorométhyl peut être introduit en utilisant des réactifs tels que l’iodure de trifluorométhyl ou l’acide trifluorométhylsulfonique en présence d’une base .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour garantir une qualité et un rendement constants. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la concentration des réactifs sont essentiels pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(5-nitro-3-(trifluorométhyl)-1H-pyrazol-1-yl)propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des dérivés nitroso ou d’autres dérivés à un état d’oxydation supérieur.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur ou d’hydrure métallique.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur charbon ou de l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de dérivés amino.
Substitution : Formation de dérivés de pyrazole substitués.
Applications de la recherche scientifique
L’acide 2-(5-nitro-3-(trifluorométhyl)-1H-pyrazol-1-yl)propanoïque a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisé comme bloc de construction pour la synthèse d’agents pharmaceutiques potentiels, en particulier ceux ciblant l’inhibition enzymatique ou la modulation des récepteurs.
Produits agrochimiques : Employé dans le développement d’herbicides et de pesticides en raison de ses propriétés bioactives.
Science des matériaux : Utilisé dans la synthèse de matériaux avancés dotés de propriétés électroniques ou optiques spécifiques
Applications De Recherche Scientifique
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Agrochemicals: Employed in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(5-nitro-3-(trifluorométhyl)-1H-pyrazol-1-yl)propanoïque implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe nitro et le groupe trifluorométhyl contribuent à la capacité du composé à former des interactions fortes avec les macromolécules biologiques, inhibant potentiellement l’activité enzymatique ou modulant la fonction des récepteurs. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Nitro-1-(trifluorométhyl)-3H-1λ3,2-benziodaoxol-3-one : Un autre composé avec un groupe trifluorométhyl et un groupe nitro, utilisé comme réactif trifluorométhylant électrophile.
2-Chloro-5-nitro-3-(trifluorométhyl)pyridine : Un composé avec des groupes fonctionnels similaires, utilisé dans la synthèse de divers produits agrochimiques.
Unicité
L’acide 2-(5-nitro-3-(trifluorométhyl)-1H-pyrazol-1-yl)propanoïque est unique en raison de la présence à la fois d’un cycle pyrazole et d’un fragment d’acide propanoïque, qui confèrent des propriétés chimiques et une réactivité distinctes. Sa combinaison de groupes fonctionnels en fait un intermédiaire polyvalent en synthèse organique et un composé précieux dans diverses applications de recherche .
Propriétés
Formule moléculaire |
C7H6F3N3O4 |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-5(13(16)17)2-4(11-12)7(8,9)10/h2-3H,1H3,(H,14,15) |
Clé InChI |
ZXUZRYLZKLRRBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



